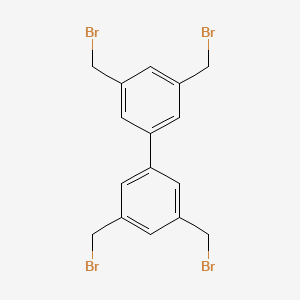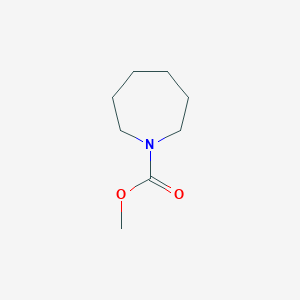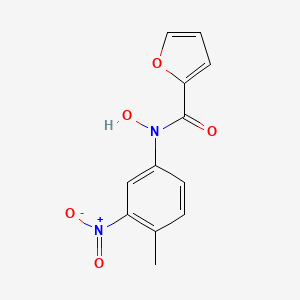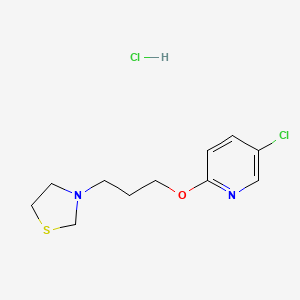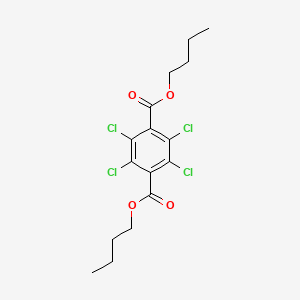![molecular formula C12H27NO4 B14659944 2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) CAS No. 40509-08-8](/img/structure/B14659944.png)
2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) is an organic compound with the molecular formula C12H26O5. It is characterized by the presence of two hydroxyl groups and an azanediylbis(methylene) linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) typically involves the reaction of 2-ethylpropane-1,3-diol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-ethylpropane-1,3-diol} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and azanediylbis(methylene) linkage play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Oxybis(methylene)]bis[2-ethylpropane-1,3-diol]
- 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene) Bis(2-Methoxyphenol)
Uniqueness
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of both hydroxyl groups and an azanediylbis(methylene) linkage allows for diverse reactivity and applications compared to similar compounds .
Properties
CAS No. |
40509-08-8 |
|---|---|
Molecular Formula |
C12H27NO4 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-[[2,2-bis(hydroxymethyl)butylamino]methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C12H27NO4/c1-3-11(7-14,8-15)5-13-6-12(4-2,9-16)10-17/h13-17H,3-10H2,1-2H3 |
InChI Key |
ONXNWJGTULPYAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC(CC)(CO)CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



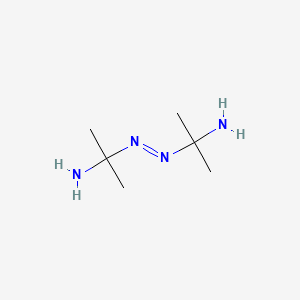
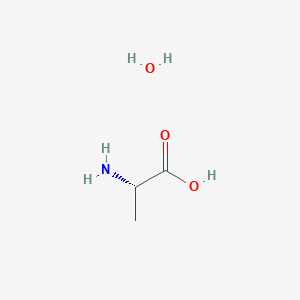


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
